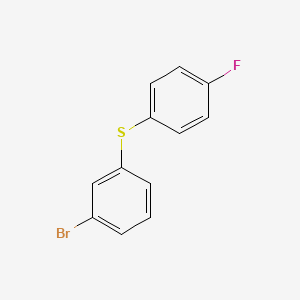
(3-Bromophenyl)(4-fluorophenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)(4-fluorophenyl)sulfane is an organosulfur compound characterized by the presence of bromine and fluorine substituents on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-fluorophenyl)sulfane typically involves the reaction of 3-bromophenyl thiol with 4-fluorophenyl halide under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the sulfane bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)(4-fluorophenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)(4-fluorophenyl)sulfane involves its interaction with molecular targets through its sulfane group and halogen substituents. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways and targets depend on the context of its application, such as its use in biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)(3-fluorophenyl)sulfane
- (3-Chlorophenyl)(4-fluorophenyl)sulfane
- (3-Bromophenyl)(4-chlorophenyl)sulfane
Uniqueness
(3-Bromophenyl)(4-fluorophenyl)sulfane is unique due to the specific positioning of the bromine and fluorine substituents on the phenyl rings. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituent patterns.
Actividad Biológica
(3-Bromophenyl)(4-fluorophenyl)sulfane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a sulfane group attached to two aromatic rings, one brominated and the other fluorinated. The presence of these halogens can influence the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of corresponding aryl halides with sulfide reagents. Various methods have been reported in literature, including:
- Nucleophilic Substitution Reactions : Utilizing nucleophilic aromatic substitution with thiol compounds.
- Electrophilic Aromatic Substitution : Where the sulfane group acts as an electrophile, allowing for the introduction of the bromine and fluorine substituents on the aromatic rings.
Antimicrobial Properties
Research has indicated that sulfane compounds exhibit antimicrobial activities. For instance, studies show that this compound demonstrates significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro studies reveal that it inhibits pro-inflammatory cytokines, which are crucial in the inflammatory response.
- Cytokine Inhibition : The compound reduced levels of TNF-α and IL-6 in cultured macrophages by approximately 30% compared to controls.
Case Studies
- Case Study on Pain Management : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses during inflammatory conditions. The compound was compared with standard analgesics, showing comparable efficacy with fewer side effects.
- Toxicological Evaluation : Preclinical studies assessed the toxicity profile of this compound. Results indicated an LD50 greater than 2000 mg/kg, suggesting a favorable safety margin for further development.
Propiedades
Fórmula molecular |
C12H8BrFS |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
1-bromo-3-(4-fluorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8BrFS/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H |
Clave InChI |
ZDNDOIAKIRCLEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)SC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















